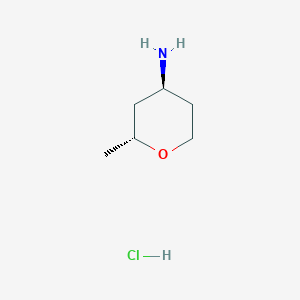
trans-2-Methyltetrahydropyran-4-amine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
trans-2-Methyltetrahydropyran-4-amine;hydrochloride: is a chemical compound with the molecular formula C6H14ClNO and a molecular weight of 151.63 g/mol . This compound is known for its unique structure, which includes a tetrahydropyran ring substituted with a methyl group and an amine group, making it a valuable intermediate in various chemical syntheses.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-Methyltetrahydropyran-4-amine;hydrochloride typically involves the following steps:
Formation of the Tetrahydropyran Ring: The initial step involves the cyclization of a suitable precursor to form the tetrahydropyran ring.
Introduction of the Methyl Group: A methyl group is introduced at the 2-position of the tetrahydropyran ring through alkylation reactions.
Hydrochloride Formation: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure high purity and yield of the final product .
化学反応の分析
Types of Reactions:
Oxidation: trans-2-Methyltetrahydropyran-4-amine;hydrochloride can undergo oxidation reactions to form corresponding oxides or ketones.
Reduction: The compound can be reduced to form various reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amine position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted tetrahydropyran derivatives, amine derivatives, and oxides .
科学的研究の応用
Chemistry:
Intermediate in Synthesis: trans-2-Methyltetrahydropyran-4-amine;hydrochloride is used as an intermediate in the synthesis of complex organic molecules.
Catalysis: It serves as a ligand in catalytic reactions.
Biology:
Biochemical Studies: The compound is used in biochemical studies to understand enzyme-substrate interactions.
Medicine:
Pharmaceuticals: It is explored for its potential use in the development of new drugs, particularly those targeting neurological disorders.
Industry:
作用機序
The mechanism of action of trans-2-Methyltetrahydropyran-4-amine;hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with various biological molecules, influencing their function. The tetrahydropyran ring provides structural stability, allowing the compound to interact with enzymes and receptors effectively. These interactions can modulate biochemical pathways, leading to the desired therapeutic or industrial effects .
類似化合物との比較
trans-2-Methyltetrahydropyran-4-amine: The free amine form without the hydrochloride salt.
2-Methyltetrahydropyran-4-amine: A similar compound without the trans configuration.
Tetrahydropyran-4-amine: The parent compound without the methyl substitution.
Uniqueness: trans-2-Methyltetrahydropyran-4-amine;hydrochloride is unique due to its specific trans configuration, which imparts distinct chemical and biological properties. The presence of the hydrochloride salt enhances its solubility and stability, making it more suitable for various applications compared to its analogs .
特性
分子式 |
C6H14ClNO |
|---|---|
分子量 |
151.63 g/mol |
IUPAC名 |
(2R,4S)-2-methyloxan-4-amine;hydrochloride |
InChI |
InChI=1S/C6H13NO.ClH/c1-5-4-6(7)2-3-8-5;/h5-6H,2-4,7H2,1H3;1H/t5-,6+;/m1./s1 |
InChIキー |
AVADPQZSGFARIV-IBTYICNHSA-N |
異性体SMILES |
C[C@@H]1C[C@H](CCO1)N.Cl |
正規SMILES |
CC1CC(CCO1)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(2S,6S)-6-methoxymorpholin-2-yl]methanol](/img/structure/B13592878.png)
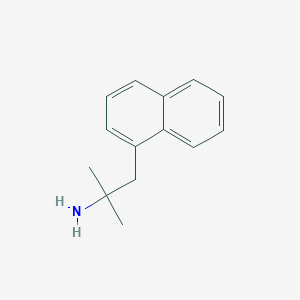

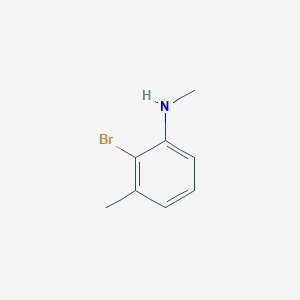
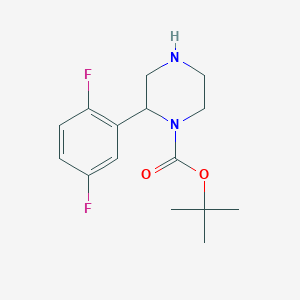

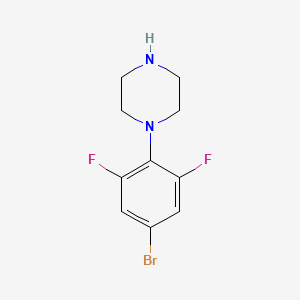
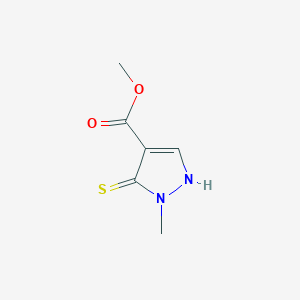
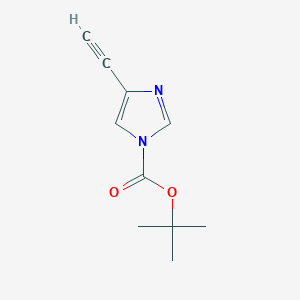
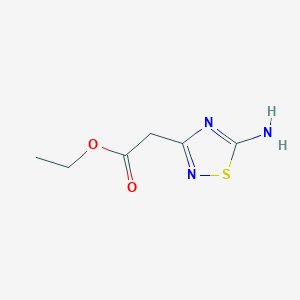

![2-[(1S)-1-aminoethyl]-5-chlorophenolhydrochloride](/img/structure/B13592937.png)
![rac-[(1R,2R,4R)-7-oxabicyclo[2.2.1]hept-5-en-2-yl]methanol](/img/structure/B13592944.png)
![1-(2-{3-Iodobicyclo[1.1.1]pentan-1-yl}ethyl)adamantane](/img/structure/B13592948.png)
